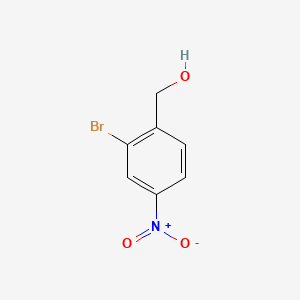

(2-Bromo-4-nitrophenyl)methanol

Description

Structural Context and Synthetic Utility in Advanced Chemical Synthesis

The strategic placement of the bromo and nitro substituents on the aromatic ring of (2-Bromo-4-nitrophenyl)methanol dictates its reactivity and synthetic potential. The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring towards nucleophilic aromatic substitution, although the ortho-bromo substituent can introduce steric hindrance. nih.gov The bromine atom itself serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. mdpi.com

The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 2-bromo-4-nitrobenzaldehyde (B1281138), a valuable synthetic intermediate in its own right. chemicalbook.com Conversely, this compound can be synthesized through the reduction of 2-bromo-4-nitrobenzoic acid or its corresponding aldehyde. chemicalbook.com For instance, a common synthetic route involves the reduction of the carboxylic acid functionality of 2-bromo-4-nitrobenzoic acid using a suitable reducing agent like borane (B79455) in tetrahydrofuran.

The nitro group can be reduced to an amino group, yielding 2-amino-5-(hydroxymethyl)aniline, a diamino compound with potential applications in polymer and materials science. This transformation significantly alters the electronic properties of the molecule, opening up further avenues for derivatization.

Overview of Research Significance and Academic Trajectory of Halogenated Nitroaromatic Benzyl (B1604629) Alcohols

Halogenated nitroaromatic compounds, in general, are important precursors in medicinal chemistry and materials science. researchgate.net The presence of both a halogen and a nitro group provides a scaffold that can be selectively functionalized to introduce a variety of pharmacophores and other functional moieties.

The academic trajectory of this class of compounds has been driven by the need for novel building blocks in drug discovery and development. For example, brominated phenols and their derivatives are crucial for the synthesis of biologically active molecules, including inhibitors of enzymes implicated in cancer and receptor antagonists. mdpi.com The ortho-bromo-para-nitro substitution pattern, as seen in this compound, is particularly interesting as it allows for directed synthesis and the introduction of functionality at specific positions on the aromatic ring.

Kinetic studies on the solvolysis of related ortho-nitrobenzyl bromides have provided insights into the reactivity of these systems, highlighting the electronic and steric effects of the substituents on the reaction rates. nih.gov The ortho-nitro group can influence the reactivity of the benzylic position through both inductive and steric effects, a factor that is critical in designing synthetic strategies involving these compounds. The study of such effects contributes to a deeper understanding of reaction mechanisms in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFLKCLXNZFRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183111-34-4 | |

| Record name | (2-bromo-4-nitrophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 4 Nitrophenyl Methanol and Its Analogs

Reduction of Nitroaryl Precursors to Hydroxymethyl Derivatives

A common strategy involves the reduction of a carboxylic acid or an aldehyde group at the benzylic position of a pre-functionalized nitroaryl compound. For example, 2-bromo-4-nitrobenzoic acid can be reduced to (2-Bromo-4-nitrophenyl)methanol. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. chemicalbook.com The choice of reducing agent is critical to selectively reduce the carboxylic acid or aldehyde without affecting the nitro group.

Similarly, the analog (2-Nitro-4-bromophenyl)methanol can be synthesized through the reduction of 4-bromo-2-nitrobenzoic acid. sigmaaldrich.com This highlights the versatility of this approach in accessing different isomers.

Table 1: Reduction of Nitroaryl Precursors

| Starting Material | Product | Reducing Agent |

| 2-Bromo-4-nitrobenzoic acid | This compound | Not Specified |

| 4-Bromo-2-nitrobenzoic acid sigmaaldrich.com | (2-Nitro-4-bromophenyl)methanol | Not Specified |

This table summarizes reduction reactions of nitroaryl precursors to their corresponding hydroxymethyl derivatives.

Hydroxymethylation via Nucleophilic Substitution of Aryl Halides

Another viable pathway is the hydroxymethylation of a suitable aryl halide. This can be accomplished through a nucleophilic substitution reaction where a hydroxymethylating agent displaces a halide on the aromatic ring. For instance, a protected form of a hydroxymethyl group can be introduced, followed by deprotection.

Alternatively, a more direct approach involves the reaction of an organometallic reagent derived from the aryl halide with formaldehyde. While less common for this specific compound, this strategy is a general method for introducing a hydroxymethyl group.

Catalytic Synthesis Pathways

Palladium-Catalyzed Coupling Reactions for Aryl Bromide Functionalization, e.g., Miyaura Borylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of aryl halides. The Miyaura borylation, a variant of the Suzuki-Miyaura coupling, is particularly relevant for the derivatization of aryl bromides like those in the precursors to this compound. This reaction introduces a boronic acid or ester group onto the aromatic ring, which can then participate in a wide range of subsequent transformations.

The efficiency of the Miyaura borylation is highly dependent on the choice of palladium catalyst, ligands, and base. Research has shown that the optimization of the base is crucial for improving reaction conditions. For instance, the use of lipophilic bases has been demonstrated to enhance the reaction's scope and efficiency in the synthesis of aryl boronic acids and esters, which are important building blocks for active pharmaceutical ingredients (APIs). researchgate.net

A typical Miyaura borylation reaction for an aryl bromide would involve the following general scheme:

Ar-Br + (pinacol)2B2 --[Pd catalyst, base]--> Ar-B(pin) + HBr

Where Ar-Br represents the aryl bromide, (pinacol)2B2 is bis(pinacolato)diboron, and Ar-B(pin) is the resulting pinacol (B44631) boronate ester. This boronate ester is a versatile intermediate that can be used in subsequent Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Emerging Biocatalytic Approaches in this compound Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of fine chemicals and pharmaceuticals. The synthesis of this compound can benefit from enzymatic reactions, particularly for the selective reduction of the nitro group and the carbonyl group of a precursor aldehyde.

Nitroreductases (NRs) are enzymes that can selectively reduce aromatic nitro groups to the corresponding amines under mild, aqueous conditions. researchgate.netacs.orgcolostate.edu This biocatalytic reduction is highly chemoselective, avoiding the use of harsh chemical reducing agents that might affect other functional groups in the molecule. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, simplifies the process by eliminating the need for enzyme purification and external cofactor addition. nih.govnih.gov

Furthermore, alcohol dehydrogenases (ADHs) are enzymes capable of the stereoselective reduction of aldehydes and ketones to the corresponding alcohols. mdpi.comnih.gov The reduction of a precursor like 2-bromo-4-nitrobenzaldehyde (B1281138) to this compound can be achieved with high enantioselectivity using ADHs. This is particularly important when chiral derivatives of the target molecule are desired. The combination of nitroreductases and alcohol dehydrogenases in a one-pot, two-step cascade or through a bifunctional enzyme presents an attractive and green synthetic route.

Recent research has focused on the enzymatic synthesis of benzyl (B1604629) alcohol derivatives, demonstrating the feasibility of using enzymes like lipase (B570770) from Candida antarctica B for transesterification reactions, which could be applied to further functionalize the hydroxyl group of this compound. researchgate.netmdpi.com

Multi-Step Synthesis Design and Optimization

The synthesis of this compound often involves a multi-step sequence starting from readily available precursors. Careful design and optimization of this sequence are crucial for achieving high yields, purity, and scalability.

Sequential Functionalization from Halogenated Nitroanilines

A common strategy for the synthesis of this compound involves the sequential functionalization of halogenated nitroanilines. For instance, 2-bromo-4-nitroaniline (B50497) can serve as a key starting material. researchgate.netmdpi.com The synthesis of 2-bromo-4-nitroaniline itself can be achieved by the bromination of 4-nitroaniline (B120555) using a source of bromine in an acidic medium. mdpi.com

Once 2-bromo-4-nitroaniline is obtained, the amino group can be converted to a hydroxymethyl group. This transformation can be achieved through a Sandmeyer-type reaction, where the amine is first diazotized and then subjected to a reaction that introduces the desired functional group. An alternative approach involves the conversion of the aniline (B41778) to the corresponding benzaldehyde, which is then reduced to the alcohol.

A related synthetic route starts from 4-bromo-2-nitrochlorotoluene, which can be rearranged and carboxylated to form 4-bromo-2-nitrophenylacetic acid. researchgate.net Although not directly leading to the target alcohol, this demonstrates the feasibility of manipulating related halogenated nitroaromatic compounds.

Optimization of Reaction Conditions for Scalability and Purity

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure scalability, safety, and purity of the final product. For the synthesis of this compound, several factors need to be considered.

In palladium-catalyzed reactions, such as the Miyaura borylation, key parameters to optimize include the catalyst loading, ligand-to-metal ratio, choice of solvent and base, reaction temperature, and reaction time. Minimizing the amount of expensive palladium catalyst is a primary goal for cost-effective large-scale production.

For biocatalytic steps, optimization involves selecting the most efficient enzyme or whole-cell biocatalyst, as well as controlling parameters like pH, temperature, substrate concentration, and cofactor regeneration. The use of immobilized enzymes or whole-cell systems in continuous flow reactors can significantly improve the productivity and reusability of the biocatalyst. acs.orgnih.gov

Purification of the final product is another critical aspect. Crystallization is often the preferred method for large-scale purification as it can provide high purity in a single step. The choice of crystallization solvent and the control of cooling profiles are important parameters to optimize for achieving the desired crystal size and morphology, which can impact filtration and drying characteristics.

Table of Reaction Parameters for Optimization:

| Parameter | Traditional Synthesis | Biocatalytic Synthesis |

| Catalyst | Palladium complexes | Nitroreductases, Alcohol Dehydrogenases |

| Reagents | Strong acids/bases, chemical reductants | Co-substrates (e.g., glucose), cofactors (e.g., NAD(P)H) |

| Solvent | Organic solvents (e.g., toluene (B28343), THF) | Aqueous buffers, sometimes with co-solvents |

| Temperature | Often elevated temperatures | Mild, near-ambient temperatures |

| Pressure | Often atmospheric, can be elevated | Atmospheric |

| Work-up | Extraction, chromatography | Filtration, extraction |

| Purity Control | Recrystallization, chromatography | Selective enzymatic reaction, crystallization |

Reactivity of the Hydroxymethyl Functional Group

The primary alcohol functionality in this compound is a key site for synthetic transformations, enabling its conversion to aldehydes, carboxylic acids, esters, ethers, and acetals.

Oxidation Pathways to Corresponding Aldehydes and Carboxylic Acids

The oxidation of the hydroxymethyl group can be controlled to yield either the corresponding aldehyde, 2-bromo-4-nitrobenzaldehyde, or the carboxylic acid, 2-bromo-4-nitrobenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

To Aldehydes: Milder oxidizing agents are employed to stop the oxidation at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. youtube.com The use of dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride (Swern oxidation), also provides a mild and efficient method for obtaining the aldehyde. harvard.edu Another selective method involves the use of a nitroxyl (B88944) radical catalyst, such as TEMPO, in conjunction with a co-oxidant. orgsyn.orgorganic-chemistry.org

To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.com Environmentally friendly methods utilizing O2 or air as the oxidant, sometimes under photo-oxidative conditions, have also been developed for the conversion of aromatic alcohols to carboxylic acids. nih.gov

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagent(s) | Reaction Type |

| This compound | 2-Bromo-4-nitrobenzaldehyde | PCC or Swern Oxidation (DMSO, oxalyl chloride) or TEMPO | Oxidation |

| This compound | 2-Bromo-4-nitrobenzoic acid | KMnO4 or Chromic Acid or O2/Air (photo-oxidation) | Oxidation |

Condensation Reactions for Ester, Ether, and Acetal Formation

The hydroxyl group of this compound readily participates in condensation reactions to form a variety of derivatives.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst yields the corresponding esters.

Etherification: Treatment with alkyl halides or sulfonates under basic conditions (Williamson ether synthesis) or reaction with other alcohols under acidic conditions leads to the formation of ethers.

Acetal Formation: Reaction with aldehydes or ketones in the presence of an acid catalyst results in the formation of acetals, which can serve as protecting groups for the hydroxyl functionality.

Transformations Involving the Nitro Group

The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reduction to Aminoaryl Derivatives and Associated Electronic Property Modulation

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. This conversion dramatically alters the electronic properties of the molecule, changing the substituent from strongly electron-withdrawing to strongly electron-donating. nih.gov

A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used method. wikipedia.org

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective. wikipedia.org

Other Reducing Agents: Sodium hydrosulfite (Na2S2O4), sodium sulfide (B99878) (Na2S), and sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like Ni(OAc)2 or Ni(PPh3)4 can also be used. wikipedia.orgjsynthchem.comorientjchem.orgchemicalforums.com More recently, tetrahydroxydiboron (B82485) (B2(OH)4) has been reported as a chemoselective reducing agent for nitroarenes. scihorizon.com

The reduction proceeds through nitroso and hydroxylamino intermediates. nih.gov This transformation from a nitro to an amino group has a profound impact on the electron density of the aromatic ring, making it more susceptible to electrophilic attack and altering its chemical and physical properties.

Table 2: Reduction of the Nitro Group in this compound

| Starting Material | Product | Reagent(s) |

| This compound | (2-Amino-4-bromophenyl)methanol | H2, Pd/C or Raney Ni; Sn/HCl; Fe/HCl; Na2S2O4; Na2S; NaBH4/Ni(OAc)2 |

Influence on Aromatic Electrophilic Substitution Directivity

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). youtube.com Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles. youtube.comyoutube.com

The deactivation is most pronounced at the ortho and para positions relative to the nitro group due to the placement of partial positive charges at these positions in the resonance structures. youtube.com Consequently, electrophilic attack is directed to the meta position, which is less deactivated. In this compound, the positions ortho and para to the nitro group are C3 and C5, and the position meta is C6. The bromine atom at C2 and the hydroxymethyl group at C1 also influence the substitution pattern.

Nucleophilic Reactivity at the Aryl Bromide Center

The bromine atom on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the para-nitro group. The strongly electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. stackexchange.com

The reactivity of the aryl bromide towards nucleophiles is significantly enhanced compared to bromobenzene (B47551) itself. The para-positioning of the nitro group is crucial for this activation, as it allows for delocalization of the negative charge onto the nitro group through resonance. stackexchange.com Common nucleophiles that can displace the bromide include amines, alkoxides, and thiolates. For instance, reaction with amines can lead to the formation of substituted anilines. clockss.org

Substitution Reactions with Various Nucleophiles (e.g., Amines, Thiols, Azides)

The benzylic bromide of 2-bromo-4-nitrobenzyl derivatives readily undergoes substitution reactions with a variety of nucleophiles. While specific studies on this compound are not extensively detailed in the literature, the reactivity of the analogous 2-bromo-4-nitrobenzyl bromide provides valuable insights.

Amines: The reaction of 1-(2-bromoethyl)-4-nitrobenzene, a related compound, with various aliphatic and cyclic amines leads to the corresponding N-substituted sulfonamides after a multi-step synthesis. derpharmachemica.com This suggests that this compound would react similarly with primary and secondary amines to yield the corresponding (2-amino-4-nitrophenyl)methanol derivatives. The synthesis of N-(4-methoxycarbonylamino-2-nitrophenyl)-2-dimethylaminoacetamide further illustrates the amenability of nitro-substituted phenyl compounds to amination. prepchem.com

Thiols: Thiols and their corresponding thiolates are excellent nucleophiles for substitution reactions with benzyl halides. The reaction of alkyl or benzyl halides with sodium hydrogen sulfide (NaSH) in the presence of a phase transfer catalyst is a known method for the synthesis of thiols. clockss.org It is expected that this compound would react with thiols or thiolates to produce the corresponding thioether derivatives. For instance, the reaction of 2-acetylcyclohexanones with cyanothioacetamide leads to the formation of a substituted tetrahydroisoquinoline-thiol derivative, highlighting the reactivity of thiols in forming C-S bonds. nih.gov

Azides: The substitution of the benzylic bromide with an azide (B81097) group is a common transformation. One-pot procedures that combine the nucleophilic substitution of benzylic bromides with sodium azide and a subsequent copper-catalyzed cycloaddition (click reaction) have been developed. nih.gov This indicates that this compound can be readily converted to (2-azido-4-nitrophenyl)methanol, a versatile intermediate for further functionalization. The synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives from N-Fmoc-protected α-amino acids further demonstrates the utility of azide introduction in complex molecule synthesis. nih.gov

Interactive Table: Substitution Reactions of this compound Analogs

| Nucleophile | Substrate Analog | Product Type | Reaction Conditions | Yield | Reference |

| Aliphatic/Cyclic Amines | 1-(2-bromoethyl)-4-nitrobenzene | N-Substituted Sulfonamide | Multi-step synthesis | Not specified | derpharmachemica.com |

| Sodium Azide | Benzyl Bromide | Benzyl Azide | NaN3, DMF, rt | Good | nih.gov |

| Thiols | 2-Acetylcyclohexanone | Thioether Derivative | Cyanothioacetamide, Piperidine, Ethanol, Reflux | Not specified | nih.gov |

Mechanistic Insights into Nucleophilic Aromatic Substitution

The reactions of this compound with nucleophiles at the benzylic carbon are classic examples of nucleophilic substitution. However, the presence of the nitro-activated aromatic ring also allows for nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is favored by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the intermediate Meisenheimer complex. stackexchange.com The nitro group at the para position relative to the bromine atom in this compound significantly activates the ring towards nucleophilic attack. This activation arises from the ability of the nitro group to delocalize the negative charge of the anionic intermediate through resonance. stackexchange.com Kinetic studies on related nitrothiophenes have shown that the reaction rates are influenced by the solvent and the nature of the amine nucleophile, with reactions generally proceeding faster in ionic liquids compared to conventional solvents like methanol (B129727). nih.gov

Electron-Transfer Reaction Mechanisms in Related Systems (e.g., SRN1 Pathways)

In addition to the polar SN2 and SNAr mechanisms, reactions of nitroaromatic compounds can also proceed through electron-transfer pathways, most notably the SRN1 (substitution radical-nucleophilic, unimolecular) mechanism. The SRN1 mechanism is a chain reaction involving radical and radical-anion intermediates.

While direct evidence for SRN1 reactions of this compound is scarce, studies on related nitrobenzyl halides provide a strong basis for its potential to undergo such transformations. The cytotoxicity of o-nitrobenzyl compounds has been linked to their ability to act as bioreductive alkylating agents, a process that can be initiated by electron transfer. ebi.ac.uk The reduction of nitroaromatics can lead to the formation of radical anions, which are key intermediates in the SRN1 pathway.

The SRN1 mechanism is particularly relevant for substrates that can form stable radical anions. The nitro group in this compound is adept at stabilizing an additional electron, making the formation of a radical anion plausible under reducing conditions or upon photostimulation. Once formed, this radical anion can expel the bromide ion to generate a nitrobenzyl radical, which then reacts with a nucleophile to continue the chain reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Nitrophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For (2-Bromo-4-nitrophenyl)methanol, ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, confirming the substitution pattern and revealing subtle electronic effects of the substituents.

Quantitative and Qualitative Analysis by ¹H NMR and ¹³C NMR

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, and the hydroxyl proton. The aromatic region would feature three protons. The proton ortho to the hydroxymethyl group and meta to the nitro group would likely appear as a doublet. The proton ortho to the bromo group and meta to the nitro group would also be a doublet, while the proton situated between the bromo and nitro groups would present as a doublet of doublets. The integration of these signals would confirm a 1:1:1 ratio. The benzylic methylene protons (-CH₂OH) would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton, integrating to two protons. The hydroxyl (-OH) proton's chemical shift is variable and depends on concentration, solvent, and temperature, often appearing as a broad singlet.

The ¹³C NMR spectrum provides complementary information, expected to display seven unique carbon signals, corresponding to the six aromatic carbons and the one benzylic carbon. The chemical shifts are influenced by the electron-withdrawing nitro group and the halogen atom, as well as the hydroxymethyl group. The carbon bearing the bromo group (C-Br) and the carbon bearing the nitro group (C-NO₂) are expected to be significantly shifted. Data for related compounds like 2-bromo-4-nitrotoluene (B188816) and 4-bromo-2-nitrophenol (B183274) can provide reference points for these shifts. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | 7.5 - 8.5 | 120 - 140 | d, dd |

| Benzylic CH₂ | ~4.8 | ~63 | s or d |

| Hydroxyl OH | Variable | - | s (broad) |

| C-Br | - | ~120 | s |

| C-NO₂ | - | ~148 | s |

| C-CH₂OH | - | ~145 | s |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary based on solvent and experimental conditions.

Dynamic NMR for Solution-Phase Conformational Flexibility Studies

While standard NMR provides a time-averaged structure, Dynamic NMR (DNMR) techniques allow for the study of molecular motions that occur on the NMR timescale, such as bond rotations. For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the hydroxymethyl group to the benzene (B151609) ring.

At ambient temperatures, this rotation is typically fast, resulting in sharp, averaged signals in the NMR spectrum. However, by lowering the temperature, this rotation can be slowed. If the rotational barrier is sufficiently high, separate signals for non-equivalent conformers might be observed. DNMR studies could, in principle, determine the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation. Such studies have been successfully applied to other substituted benzyl alcohols to understand their conformational dynamics and the influence of substituents on rotational barriers. rsc.orgnih.gov While specific DNMR studies on this compound are not prominent in the literature, the methodology remains a powerful potential tool for elucidating its solution-phase dynamics.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups, making them ideal for confirming the molecular identity of this compound.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups. The nitro group (NO₂) gives rise to two particularly strong and easily identifiable stretching vibrations in the IR spectrum: an asymmetric stretch typically found around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The O-H stretch of the alcohol group will produce a strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretch of the methylene group appears just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. Aromatic C=C ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. Spectroscopic data from related nitrophenyl compounds confirm these characteristic band locations. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic -CH₂) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 | Medium to Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1515 - 1560 | Very Strong |

| NO₂ (Nitro) | Symmetric Stretching | 1345 - 1385 | Very Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

In Situ Raman Spectroscopy for Reaction Monitoring and Mechanism Elucidation

Raman spectroscopy is particularly well-suited for in situ monitoring of chemical reactions due to its low sensitivity to water, the use of fiber optic probes, and its ability to analyze samples through glass or translucent vessel walls. mdpi.comnih.govspectroscopyonline.com This technique could be hypothetically applied to monitor the synthesis of this compound, for instance, from the reduction of a corresponding aldehyde or the oxidation of a toluene (B28343) derivative.

During such a reaction, one could track the disappearance of reactant-specific Raman bands and the simultaneous emergence of product-specific bands in real-time. For example, in a synthesis involving the introduction of the nitro group via nitration, in situ Raman could monitor the consumption of the starting material and the formation of the C-NO₂ bond. nih.gov This provides valuable kinetic data and can offer insights into the reaction mechanism, identifying transient intermediates or byproducts under actual process conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The presence of the nitrophenyl moiety, a strong chromophore, makes this compound highly active in the UV region. The spectrum is expected to be characterized by intense absorptions arising from π → π* transitions within the benzene ring, with the nitro group causing a bathochromic (red) shift of these bands. rsc.orgresearchgate.net Weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the nitro group may also be observed.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. However, many nitroaromatic compounds are known to be weakly fluorescent or entirely non-fluorescent. rsc.org This phenomenon, known as fluorescence quenching, occurs because the electron-withdrawing nitro group promotes highly efficient intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁). rsc.org Since fluorescence is emission from the S₁ state, this rapid alternative deactivation pathway effectively outcompetes it. Therefore, this compound is predicted to exhibit very low to negligible fluorescence quantum yield, a characteristic feature of many nitro-substituted aromatic compounds. mdpi.comrsc.orgacs.org

Characterization of Excited Singlet States

Detailed experimental studies specifically characterizing the excited singlet states of this compound are not extensively available in the surveyed literature. However, the photophysical properties can be inferred from the nature of its chromophoric system, which is dominated by the nitrophenyl group. The presence of the electron-withdrawing nitro group and the bromine atom on the benzene ring is expected to significantly influence the energy levels and lifetimes of its excited states.

The primary chromophore, the nitrobenzene (B124822) moiety, typically exhibits π-π* and n-π* electronic transitions. The intense π-π* transition is responsible for strong absorption in the UV region. The n-π* transition, originating from the non-bonding electrons of the nitro group's oxygen atoms, is generally weaker. The substitution pattern, with the bromine at the ortho position and the nitro group at the para position relative to the methanol (B129727) group, would likely lead to complex electronic behavior. Intramolecular charge transfer (ICT) from the phenyl ring to the nitro group is a probable de-excitation pathway, which can affect fluorescence properties. The heavy bromine atom may also promote intersystem crossing from the singlet to the triplet state, potentially quenching fluorescence and favoring phosphorescence, although specific data remains to be reported.

Solvent Effects on Electronic Properties and Photophysical Dynamics

The electronic and photophysical properties of molecules with significant dipole moments, such as this compound, are highly sensitive to the solvent environment. While specific studies on this compound are sparse, the principles of solvatochromism in related aromatic compounds provide a strong basis for predicting its behavior. The ground state of the molecule is expected to be stabilized in polar solvents through dipole-dipole interactions.

Upon photoexcitation, particularly to an intramolecular charge transfer (ICT) state, the dipole moment of the molecule typically increases. This leads to a more significant interaction with polar solvent molecules, which reorient around the excited state dipole. This reorganization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission spectrum as solvent polarity increases. Protic solvents, such as alcohols, could further influence the photophysical dynamics by forming specific hydrogen bonds with the nitro group's oxygen atoms and the hydroxyl group of the methanol substituent. ncsu.eduacs.orgncert.nic.in These interactions can alter the energy gaps between electronic states and affect non-radiative decay pathways, influencing fluorescence quantum yields and lifetimes. For instance, hydrogen bonding to the nitro group can stabilize the n-π* state, potentially altering the photophysical landscape. ncsu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₇H₆BrNO₃, corresponding to a monoisotopic mass of approximately 230.95311 Da and an average molecular weight of 232.03 g/mol . uni.luguidechem.com

In a mass spectrum, the presence of bromine is readily identified by a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). Therefore, the molecular ion (M⁺) peak and any bromine-containing fragment peaks will appear as a pair of signals (an M and M+2 peak) of nearly equal intensity, separated by two mass-to-charge units (m/z). docbrown.info

Predicted mass spectrometry data for various adducts of this compound provides insight into what would be observed in an experimental setting using techniques like electrospray ionization (ESI).

| Adduct Type | Predicted m/z |

|---|---|

| [M]⁺ | 230.95256 |

| [M+H]⁺ | 231.96039 |

| [M+Na]⁺ | 253.94233 |

| [M+K]⁺ | 269.91627 |

| [M+NH₄]⁺ | 248.98693 |

| [M-H]⁻ | 229.94583 |

The fragmentation pattern under electron ionization (EI) would likely involve initial cleavages such as the loss of the hydroxyl group (-OH), water (-H₂O), or the entire hydroxymethyl group (-CH₂OH). A prominent fragment would be expected from the loss of the bromine atom. Another characteristic fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Determination of Molecular Geometry and Crystal Packing

A definitive single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, the molecular geometry and crystal packing can be reliably predicted based on studies of analogous structures. The molecule consists of a benzene ring substituted with a bromo, a nitro, and a hydroxymethyl group. The benzene ring itself will be planar. The C-Br, C-N, and C-C bonds to the substituents will lie in or very close to the plane of the ring. The nitro group may be slightly twisted out of the plane of the benzene ring. The rotational freedom exists around the C-C bond connecting the methanol group to the ring and the C-O bond within the methanol group.

The crystal packing would be driven by a combination of intermolecular forces to achieve an energetically favorable, dense arrangement. These forces include strong hydrogen bonds, halogen bonds, and weaker van der Waals interactions, including π-π stacking.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly

In the solid state, the primary and most influential intermolecular interaction governing the supramolecular assembly of this compound would be hydrogen bonding. The hydroxyl group (-OH) of the methanol substituent is a classic hydrogen bond donor. It will form strong O-H···O hydrogen bonds where the oxygen atom of a neighboring molecule's hydroxyl or nitro group acts as the acceptor. nih.govnih.gov The formation of chains or cyclic motifs of O-H···O bonds is a common feature in the crystal structures of alcohols and is expected here. nih.gov

Computational Strategies for Resolving Spectroscopic-Crystallographic Discrepancies

In structural chemistry, it is not uncommon for discrepancies to arise between data obtained from different analytical methods, such as between solid-state NMR or IR spectroscopy and single-crystal X-ray diffraction. Computational chemistry provides a powerful framework for resolving such ambiguities and validating structures. researchgate.netnih.gov

Methods like Density Functional Theory (DFT) can be used to perform geometry optimization of the molecule in the gas phase or, using periodic boundary conditions, in the solid state. acs.org From the optimized crystal structure, various spectroscopic properties can be calculated. For instance, the GIPAW (Gauge-Including Projector Augmented Wave) method allows for the accurate prediction of solid-state NMR chemical shifts. acs.org These calculated shifts can be directly compared with experimental solid-state NMR data. A strong correlation between the calculated and experimental spectra provides robust validation for the proposed crystal structure. acs.org

Similarly, computational methods can predict vibrational frequencies (IR and Raman). If the experimental IR spectrum of a crystalline sample shows features that are inconsistent with the symmetry or bonding arrangement suggested by X-ray diffraction (e.g., due to polymorphism or unexpected hydrogen bonding), computational modeling of different possible arrangements can help identify the correct structure. researchgate.net This synergy between experimental crystallography, experimental spectroscopy, and high-level computational modeling is a cornerstone of modern structural elucidation, ensuring accuracy and resolving complex structural questions. acs.orgnih.gov

Chromatographic and Elemental Analysis for Purity Assessment and Stoichiometry

The definitive characterization and structural confirmation of a synthesized compound rely not only on spectroscopic methods but also on rigorous analysis of its purity and elemental composition. Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, while elemental analysis provides the ultimate verification of its stoichiometric formula.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates like this compound. ijprajournal.comijprajournal.com Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities that might be present in the final product. ijprajournal.com The presence of unwanted chemicals, even in small amounts, can impact the outcomes of subsequent synthetic steps or biological assays. researchgate.net

In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) is employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The components of the injected sample are separated based on their differential partitioning between the stationary phase and the mobile phase. ijprajournal.com A UV detector is commonly used for analysis, as the nitroaromatic structure of this compound provides strong chromophores.

The resulting chromatogram displays peaks corresponding to each separated component. The peak area of this compound relative to the total area of all peaks is used to determine its purity. Impurities, such as the starting material (e.g., 2-bromo-4-nitrobenzaldehyde) or potential isomeric byproducts, would appear as separate, smaller peaks with different retention times. According to regulatory guidelines, impurities present above a certain threshold (e.g., 0.1%) should be identified and quantified. researchgate.net

Table 1: Representative HPLC Impurity Profile for this compound

| Peak ID | Compound Name | Retention Time (min) | Area % |

|---|---|---|---|

| 1 | 2-Bromo-4-nitrobenzaldehyde (B1281138) (Impurity) | 4.8 | 0.08 |

| 2 | This compound | 6.2 | 99.85 |

| 3 | Unidentified Impurity | 7.1 | 0.07 |

Note: This data is illustrative. Actual retention times and impurity levels vary based on the specific synthetic route and chromatographic conditions.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound from its corresponding aldehyde. youtube.comrsc.org By periodically sampling the reaction mixture and analyzing it by TLC, chemists can visually track the consumption of the starting material and the formation of the product. youtube.com

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). Alongside it, spots of the pure starting material (reactant) and, if available, the pure product are also applied as standards for comparison. youtube.com The plate is then developed in a chamber containing an appropriate solvent system (eluent), often a mixture like hexane (B92381) and ethyl acetate. rsc.org The components travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in different Retention Factor (Rf) values.

At the beginning of the reaction, the TLC will show a prominent spot corresponding to the starting material. As the reaction proceeds, the spot for the starting material will diminish in intensity while a new spot, corresponding to the more polar alcohol product, will appear and intensify. The reaction is considered complete when the spot for the starting material is no longer visible. youtube.com

Table 2: Illustrative TLC Data for the Synthesis of this compound

| Compound Name | Rf Value* | Observation |

|---|---|---|

| 2-Bromo-4-nitrobenzaldehyde (Reactant) | 0.65 | Spot diminishes over time. |

| This compound (Product) | 0.40 | Spot appears and intensifies over time. |

*Rf values are dependent on the specific eluent system (e.g., Hexane/Ethyl Acetate 7:3) and stationary phase used.

Elemental Compositional Verification

Elemental analysis, often performed via combustion analysis, is a fundamental technique used to determine the mass percentages of the constituent elements in a pure sample. This provides experimental verification of the compound's empirical and molecular formula, serving as a crucial checkpoint for structural elucidation. researchgate.net

For this compound, the molecular formula is C₇H₆BrNO₃. o2hdiscovery.couni.lu Based on this formula, the theoretical elemental composition can be calculated. A sample of the purified compound is combusted in a specialized instrument, and the resulting amounts of carbon dioxide, water, and nitrogen gas are measured to determine the percentages of carbon, hydrogen, and nitrogen. The bromine content is typically determined by other methods. The experimental results are then compared to the theoretical values. A close agreement between the found and calculated percentages confirms the stoichiometry of the synthesized molecule.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 36.23 | 36.25 |

| Hydrogen (H) | 2.61 | 2.63 |

| Bromine (Br) | 34.43 | 34.39 |

| Nitrogen (N) | 6.04 | 6.02 |

| Oxygen (O) | 20.68 | 20.71 |

Note: This data is illustrative. Experimental values are subject to instrumental variance.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-nitrobenzaldehyde |

| Acetonitrile |

| Carbon Dioxide |

| Ethyl Acetate |

| Hexane |

| Methanol |

| Nitrogen |

Theoretical and Computational Investigations of 2 Bromo 4 Nitrophenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and geometric parameters of molecules. For (2-Bromo-4-nitrophenyl)methanol, DFT calculations would be instrumental in understanding its fundamental properties. These calculations typically involve the use of a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner, providing a balance between accuracy and computational cost.

Prediction of Molecular Conformations and Energetics

A primary application of DFT is the exploration of the potential energy surface of a molecule to identify its stable conformations. For this compound, the key degrees of freedom would be the rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring and the orientation of the hydroxyl hydrogen.

DFT calculations would systematically vary these dihedral angles to locate the global minimum energy conformation, representing the most stable structure of the molecule, as well as any other local minima corresponding to less stable conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-H) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 | 0.00 |

| 2 | 60 | 1.5 |

| 3 | -60 | 1.5 |

Note: This table is illustrative and not based on actual published data for this compound.

Correlation with Experimental Spectroscopic and Crystallographic Data

A crucial aspect of validating computational results is their comparison with experimental data. While a crystal structure for this compound is not publicly available, should one be determined, the optimized geometry from DFT calculations could be directly compared to the experimental bond lengths and angles.

Furthermore, DFT can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the theoretical model. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. A supporting information document for a study on catalytic electrophilic halogenation provides ¹H NMR data for this compound, which could be used for such a comparison. amazonaws.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are key to predicting how a molecule will interact with other chemical species.

Assessment of Electrophilic and Nucleophilic Sites

The HOMO represents the ability of a molecule to donate electrons, indicating nucleophilic character. The LUMO, conversely, represents the ability to accept electrons, indicating electrophilic character. By visualizing the HOMO and LUMO of this compound, one could identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitro group and the bromine atom would significantly influence the electron density distribution in the aromatic ring and, consequently, the locations of the frontier orbitals.

From these FMO energies, various reactivity descriptors can be calculated:

HOMO-LUMO Gap (ΔE): A smaller gap generally implies higher reactivity.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): μ²/2η (where μ is the chemical potential, -χ)

Table 2: Hypothetical FMO Analysis and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | -8.5 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 6.4 |

| Ionization Potential (I) | 8.5 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 5.3 |

| Chemical Hardness (η) | 3.2 |

| Electrophilicity Index (ω) | 4.38 |

Note: This table is illustrative and not based on actual published data for this compound.

Prediction of Reaction Pathways and Transition States

DFT can be used to model the entire course of a chemical reaction, from reactants to products, by identifying the transition state—the highest energy point along the reaction coordinate. For this compound, one could investigate, for example, the mechanism of its oxidation to the corresponding aldehyde or its reaction with a nucleophile. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction pathway can be assessed.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT can predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states.

The calculations would provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each transition. The oscillator strength is a measure of the probability of a particular electronic transition occurring. These theoretical spectra can then be compared with experimentally measured UV-Vis absorption spectra. Analysis of the molecular orbitals involved in the main electronic transitions would reveal their nature, such as n → π* or π → π* transitions, and identify any charge-transfer character within the molecule upon excitation.

Simulation of UV-Vis Absorption and Emission Spectra

The simulation of ultraviolet-visible (UV-Vis) absorption and emission spectra through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for understanding the electronic transitions within a molecule. For this compound, a TD-DFT study would be expected to reveal key absorption bands arising from π → π* and n → π* transitions.

The presence of the nitro group (—NO₂) and the benzene (B151609) ring creates a conjugated system. The UV-Vis spectrum of similar nitroaromatic compounds typically shows strong absorptions due to π → π* transitions involving the aromatic ring and the nitro group. researchgate.net For instance, studies on nitrobenzene (B124822) derivatives show characteristic absorption bands in the UV region. The introduction of a bromo group and a hydroxymethyl group would likely modulate the energies of these transitions. The bromine atom, with its lone pairs, can participate in resonance, while the hydroxymethyl group can have a minor electronic effect.

A simulated UV-Vis absorption spectrum for this compound would likely exhibit a prominent band in the range of 250-300 nm, attributable to the π → π* transition of the nitro-substituted benzene ring. Weaker n → π* transitions, originating from the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, are also expected at longer wavelengths, though they may be less intense. researchgate.net

Emission spectra (fluorescence and phosphorescence) are related to the de-excitation from the excited states. The simulation of these spectra would provide information on the molecule's potential as a light-emitting material. The efficiency and wavelength of emission would be highly dependent on the nature of the lowest singlet and triplet excited states.

A hypothetical table of expected UV-Vis absorption maxima for this compound, based on data from related compounds, is presented below.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~260-280 | High |

| n → π* | ~320-350 | Low |

Understanding Solvent-Dependent Photophysical Dynamics

The photophysical properties of a molecule, such as its absorption and emission characteristics, are often significantly influenced by the surrounding solvent. Computational models, particularly those incorporating a Polarizable Continuum Model (PCM), can effectively simulate these solvent effects.

For this compound, the polarity of the solvent is expected to play a crucial role in its photophysical dynamics. The ground state of the molecule is polar due to the presence of the nitro and hydroxyl groups. In polar solvents, dipole-dipole interactions would lead to stabilization of the ground state.

The effect of the solvent on the excited states can be more complex. For π → π* transitions, the excited state is often more polar than the ground state, leading to a bathochromic (red) shift in the absorption maximum as solvent polarity increases. Conversely, for n → π* transitions, the excited state is typically less polar than the ground state, resulting in a hypsochromic (blue) shift with increasing solvent polarity.

Therefore, a computational study of this compound in different solvents would likely show a red shift in its main π → π* absorption band and a blue shift in its n → π* band as the solvent polarity increases from nonpolar (e.g., hexane) to polar (e.g., ethanol, water). These shifts can be quantified by calculating the transition energies in different simulated solvent environments.

The following table illustrates the expected trend of the primary π → π* absorption maximum in various solvents.

Table 2: Predicted Solvent-Dependent Shift in the Main Absorption Band of this compound

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

|---|---|---|

| Hexane (B92381) | 1.88 | Shorter wavelength |

| Dichloromethane (B109758) | 8.93 | Intermediate wavelength |

| Ethanol | 24.55 | Longer wavelength |

| Water | 80.10 | Longest wavelength |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of the charge distribution and is instrumental in predicting sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would be expected to show distinct regions of positive and negative potential. The regions around the oxygen atoms of the nitro group would exhibit a strong negative potential (typically colored red or yellow), indicating their high electron density and susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would show a region of positive potential (typically colored blue), highlighting its electrophilic character and ability to act as a hydrogen bond donor.

The bromine atom, being electronegative, would also contribute to a region of negative potential, though its influence would be modulated by its position relative to the other functional groups. The aromatic ring itself would display a more complex potential landscape, with the carbon atoms attached to the electron-withdrawing nitro group likely showing a more positive potential.

This detailed charge distribution analysis from an MEP map is crucial for understanding the molecule's intermolecular interactions and its reactivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for quantifying intermolecular and intramolecular interactions, such as hydrogen bonding and charge transfer.

An NBO analysis of this compound would provide quantitative insights into several key aspects of its electronic structure:

Hybridization and Bonding: It would confirm the hybridization of the atoms and the nature of the chemical bonds (e.g., σ, π bonds).

Charge Distribution: NBO analysis provides a more detailed charge distribution than simple population analyses, assigning charges to specific atoms. This would complement the MEP analysis.

Intramolecular Interactions: A key feature of the NBO analysis would be the investigation of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro or bromo group. The analysis would quantify the strength of such interactions by calculating the second-order perturbation energy (E(2)).

Hyperconjugative Interactions: The analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into the antibonding orbitals of the aromatic ring (lp(O/Br) → π*), which contribute to the stability of the molecule.

The results of an NBO analysis would be critical for a deep understanding of the molecule's conformational preferences, stability, and the subtle electronic effects of the substituents.

Research Applications of 2 Bromo 4 Nitrophenyl Methanol As a Versatile Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

(2-Bromo-4-nitrophenyl)methanol serves as a pivotal precursor in the multi-step synthesis of complex organic structures. Its utility stems from the ability to selectively modify its functional groups—the alcohol can be oxidized, the nitro group can be reduced, and the bromo group can participate in cross-coupling reactions.

In the realm of medicinal chemistry, this compound is a documented starting material for the synthesis of advanced pharmaceutical scaffolds. A key synthetic transformation is its oxidation to the corresponding aldehyde, 2-bromo-4-nitrobenzaldehyde (B1281138). This aldehyde is a crucial intermediate for building more complex molecules targeted at treating various diseases.

For instance, a patent for novel Retinoid-related Orphan Receptor gamma (RORγ) modulators, which are investigated for the treatment of autoimmune and inflammatory diseases like multiple sclerosis and rheumatoid arthritis, describes the use of this compound. google.com In the patented synthesis, the alcohol is oxidized to 2-bromo-4-nitrobenzaldehyde using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM). google.com This aldehyde then undergoes further reactions to construct the final therapeutic compounds. google.com The general synthetic utility of related nitrophenyl compounds as intermediates for atypical antipsychotic drugs like Ziprasidone further underscores the importance of this structural motif in pharmaceutical development. google.com

Table 1: Synthesis of 2-bromo-4-nitrobenzaldehyde

| Reactant | Reagent | Solvent | Product |

|---|

The unique electronic properties conferred by the nitro and bromo substituents make this compound and its derivatives useful in the creation of dyes and specialty chemicals. While direct synthesis of a specific commercial dye from this exact methanol (B129727) derivative is not prominently documented, its oxidized form, 2-bromo-4-nitrobenzaldehyde, is recognized as a valuable intermediate in the synthesis of dyes and pigments. The straightforward oxidation of the alcohol to the aldehyde provides a clear synthetic link to this application class.

Furthermore, the broader family of o-nitrobenzyl derivatives is employed in creating specialty research chemicals, such as "caged" fluorescent dyes. In these applications, a fluorescent molecule is rendered non-fluorescent by attachment to the o-nitrobenzyl group. Upon exposure to UV light, the o-nitrobenzyl linkage breaks, releasing the dye and restoring its fluorescence. nih.gov This allows for the controlled release of a fluorescent signal in research settings.

Contributions to Materials Science Research

The photoactive nature of the o-nitrobenzyl core of this compound is a key feature exploited in materials science for the development of smart materials that respond to light.

This compound belongs to the class of o-nitrobenzyl alcohols, which are renowned for their use as photoremovable protecting groups. umass.edu Upon irradiation with UV light, o-nitrobenzyl esters and ethers undergo an intramolecular rearrangement that cleaves the bond, releasing the protected molecule and forming a nitrosobenzaldehyde byproduct. umass.eduacs.org This property is harnessed to create materials that change their characteristics in response to light.

Researchers have incorporated o-nitrobenzyl derivatives into thin polymer films and coatings to create photoresists. nih.gov For example, co-polymers containing methacrylic nitrobenzyl esters become insoluble in certain solvents after photolysis, enabling the selective patterning of surfaces for applications in microelectronics and organic light-emitting diodes (OLEDs). nih.gov This photocleavage can alter surface properties, such as wettability, on demand. nih.gov

The integration of the o-nitrobenzyl moiety from derivatives like this compound into polymeric structures is a powerful strategy for designing advanced functional materials. These photolabile units can be incorporated as cross-linkers, side-chains, or part of the main polymer backbone. umass.eduacs.org

A significant application is in the creation of photodegradable hydrogels. umass.eduacs.org These are water-swollen polymer networks held together by cross-linkers containing the o-nitrobenzyl group. When exposed to UV light, the cross-links are broken, causing the hydrogel to dissolve. umass.edu This has major implications for tissue engineering and controlled drug delivery, where the hydrogel can serve as a scaffold or a drug reservoir that degrades and releases its contents when triggered by light. umass.eduacs.org Similarly, amphiphilic block copolymers containing o-nitrobenzyl groups can self-assemble into nanoparticles or polymersomes that encapsulate a payload, which is then released upon light-induced cleavage of the polymer chains. acs.org

Table 2: Applications of o-Nitrobenzyl Moieties in Polymers

| Polymer Type | Application | Mechanism |

|---|---|---|

| Hydrogels | Drug Delivery, Tissue Engineering | Photocleavage of o-nitrobenzyl cross-linkers leads to hydrogel dissolution. umass.eduacs.org |

| Block Copolymers | Drug Delivery, Nanoparticle Assembly | Light-induced cleavage of amphiphilic block copolymers triggers release of encapsulated agents. acs.org |

Application in Chemical Biology Research

In chemical biology, the precise control over biological processes is paramount. Photoremovable protecting groups derived from o-nitrobenzyl alcohols provide the spatial and temporal control needed to study and manipulate biological systems. acs.orgnih.gov

The concept of "caged compounds" involves attaching a biologically active molecule (like a neurotransmitter, peptide, or drug) to a photolabile group, rendering it inactive. umass.edu The inactive, "caged" molecule can be introduced to a biological system without effect. Upon shining light on a specific area, the protecting group is cleaved, releasing the active molecule precisely at the desired time and location. umass.edunih.gov This technique has been widely used to study cell signaling, protein function, and other dynamic biological processes. The o-nitrobenzyl scaffold, of which this compound is a representative, is a cornerstone of this technology. umass.edu

Furthermore, the photodegradable hydrogels and nanoparticles mentioned in the materials science context are directly applicable to chemical biology for creating light-triggered drug and biomolecule delivery systems. umass.eduacs.org These systems allow researchers to control the release of therapeutic agents or biological probes with high precision, advancing the study of disease and cellular function.

Use as a Substrate for Studying Enzyme-Catalyzed Halogenation and Other Reaction Mechanisms

The study of enzyme-catalyzed reactions is crucial for understanding biological processes and for the development of biocatalytic methods in synthetic chemistry. Halogenase enzymes, in particular, are of significant interest for their ability to selectively introduce halogen atoms into organic molecules, a transformation that can be challenging to achieve with traditional chemical methods. nih.govfrontiersin.org

While direct studies employing this compound as a substrate for enzymatic halogenation are not extensively documented in publicly available research, the characteristics of this molecule make it a relevant candidate for such investigations. Flavin-dependent halogenases (FDHs) are a class of enzymes known to catalyze the halogenation of a wide range of aromatic substrates, including phenolic compounds and anilines. bohrium.com These enzymes utilize a flavin cofactor to activate a halide ion, which then acts as an electrophile to halogenate the substrate.

The substrate scope of some halogenases can be quite broad. For instance, the bacterial halogenase PltM has been shown to halogenate various phenolic compounds. bohrium.com However, it was also noted that PltM does not halogenate nitrobenzene (B124822) derivatives. bohrium.com This finding suggests that the presence of the nitro group in this compound might render it an unsuitable substrate for certain halogenases like PltM.

Despite this, the compound could still serve as a valuable tool in mechanistic studies. For example, it could be used as a control substrate to probe the electronic requirements of an enzyme's active site. By comparing its reactivity (or lack thereof) with other substituted phenols, researchers could gain insights into the factors that govern substrate recognition and catalytic activity in halogenases.

Furthermore, the presence of both a bromine atom and a nitro group offers opportunities to study other enzymatic transformations. For instance, certain enzymes might catalyze the reduction of the nitro group or the oxidation of the alcohol functionality, and the electronic effects of the bromine atom could influence the rates and outcomes of these reactions.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 183111-34-4 | C7H6BrNO3 | 232.03 |

| 2-Bromo-4-nitroaniline (B50497) | 827-46-3 | C6H5BrN2O2 | 217.02 |

| 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | Not Available | C7H4BrNO4 | 246.02 |

| 2-Bromo-2-(4-nitrophenyl)acetonitrile | 38534-20-2 | C8H5BrN2O2 | 241.05 |

Design of Chemical Probes for Investigating Molecular Recognition (Strictly Chemical Basis)

Chemical probes are essential tools for dissecting complex biological systems and for understanding the principles of molecular recognition. The 2-bromo-4-nitrophenyl scaffold, present in this compound, is a valuable structural motif for the design of such probes. The bromo and nitro groups can be exploited for further chemical modifications, allowing for the attachment of reporter groups (e.g., fluorophores) or reactive moieties for covalent labeling of target molecules.

The design of chemical probes often relies on mimicking the structure of a natural ligand or substrate to achieve specific binding to a biological target. For instance, the bromo-nitrophenyl group can be incorporated into larger molecules designed to interact with specific proteins. Research in this area has led to the development of chemical probes for a variety of applications, including the study of enzyme activity and the inhibition of protein-protein interactions. ljmu.ac.ukacs.org

One area where related structures have been utilized is in the development of inhibitors for bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins. acs.org The discovery of potent and selective bromodomain inhibitors has opened up new avenues for therapeutic intervention in diseases such as cancer. The synthesis of these inhibitors often involves the use of substituted aromatic building blocks, and a compound like this compound could serve as a starting material for the generation of a library of potential inhibitors.

Furthermore, the principles of molecular recognition can be studied using simpler systems. For example, pyridine-functionalized Schiff-base chemosensors have been synthesized to detect hazardous nitro-aromatic compounds like 2,4,6-trinitrophenol (TNP) in environmental and biological samples. nih.gov These sensors operate on the basis of specific interactions, such as hydrogen bonding and charge-transfer complex formation, between the sensor molecule and the analyte. The 2-bromo-4-nitrophenyl moiety, with its electron-withdrawing nitro group, could be incorporated into similar sensor designs to modulate their recognition properties.

The synthesis of such probes would involve chemical transformations of the functional groups present in this compound. The hydroxyl group can be easily converted into other functionalities, such as an ether or an ester, to link the core scaffold to other molecular fragments. The bromo group can participate in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce new carbon-carbon bonds and build up molecular complexity.

Potential in Catalyst Development and Ligand Design

The development of new catalysts and ligands is a cornerstone of modern synthetic chemistry. The structural features of this compound suggest its potential utility in this field, although direct applications are not yet widely reported. The presence of heteroatoms (oxygen, nitrogen, and bromine) provides potential coordination sites for metal ions, making it a candidate for the synthesis of novel ligands.

For example, the hydroxyl group and the nitro group could act as a bidentate ligand, coordinating to a metal center to form a stable complex. The steric and electronic properties of such a ligand could be fine-tuned by modifying the substituents on the aromatic ring. The bromine atom could also be involved in coordination or could be replaced by other functional groups to further modulate the ligand's properties.

A study on the synthesis of mixed-ligand Cu(II) complexes demonstrated the use of a Schiff base ligand derived from 5-bromo-2-hydroxy-3-nitrobenzaldehyde. nih.gov This aldehyde shares a similar substitution pattern with this compound, suggesting that related bromo-nitro-phenyl compounds can indeed be used to create ligands for transition metal complexes. These complexes could potentially exhibit interesting catalytic activities, for instance, in oxidation reactions or in carbon-carbon bond-forming reactions.

The development of such catalysts would involve the synthesis of the ligand from this compound, followed by its complexation with a suitable metal precursor. The resulting metal complex would then be tested for its catalytic activity in a target reaction. The performance of the catalyst could be optimized by systematically varying the structure of the ligand and the nature of the metal center.

In addition to coordination chemistry, the 2-bromo-4-nitrophenyl group could be incorporated into the design of organocatalysts. The electron-withdrawing nature of the nitro group can influence the acidity of nearby protons or the electrophilicity of adjacent carbon atoms, which are key features in many organocatalytic transformations.

While the direct application of this compound in catalyst and ligand design is an area that requires further exploration, the chemical intuition derived from related structures suggests that it is a promising starting point for the development of new and innovative catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Bromo-4-nitrophenyl)methanol, and how is the product characterized?

- Synthesis : A common approach involves the reduction of a nitro precursor, such as (2-Nitro-4-bromophenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). The bromo and nitro substituents necessitate careful control of reaction conditions to avoid undesired side reactions, such as dehalogenation or over-reduction of the nitro group .

- Characterization : Key techniques include:

- FTIR : To confirm the presence of hydroxyl (-OH), nitro (-NO₂), and C-Br stretches. For example, nitro groups typically show strong absorption near 1520–1350 cm⁻¹ .

- NMR : ¹H NMR can resolve the aromatic protons and hydroxymethyl group, while ¹³C NMR identifies carbon environments.

- Mass Spectrometry : To verify molecular weight (e.g., [M+H]⁺ peak for C₇H₇BrNO₃ expected at ~248 Da).

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Storage : Store in a cool, dry place away from oxidizing agents and strong bases. Use amber glass containers to prevent photodegradation.